

An In-Depth Technical Guide to 2,2-Dimethylpent-4-enoyl Chloride

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Compound of Interest

Compound Name: 2,2-dimethylpent-4-enoyl Chloride

Cat. No.: B3133615

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical features of **2,2-dimethylpent-4-enoyl chloride**, a reactive acyl chloride of interest in synthetic organic chemistry. This document details its chemical properties, synthesis, and reactivity, offering valuable information for its application in research and development, particularly in the synthesis of novel organic molecules.

Core Chemical Properties

2,2-Dimethylpent-4-enoyl chloride is a derivative of pentenoic acid with a molecular structure characterized by a dimethyl substitution at the alpha-carbon and a terminal double bond. These features impart specific reactivity to the molecule, making it a useful building block in various chemical syntheses.

Quantitative Data Summary

A summary of the key quantitative data for **2,2-dimethylpent-4-enoyl chloride** and its parent carboxylic acid is presented in the table below for easy reference and comparison.

Property	2,2-Dimethylpent-4-enoyl chloride	2,2-Dimethylpent-4-enoic acid
CAS Number	39482-46-7	16386-93-9[1][2][3]
Molecular Formula	C ₇ H ₁₁ ClO	C ₇ H ₁₂ O ₂ [1]
Molecular Weight	146.61 g/mol	128.17 g/mol [1][4]
Boiling Point	Data not available	104-108 °C at 20 mmHg[3]
Density	Data not available	0.933 g/mL at 25 °C[3]

Synthesis and Reactivity

2,2-Dimethylpent-4-enoyl chloride is typically synthesized from its corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, often achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Reactivity

As an acyl chloride, **2,2-dimethylpent-4-enoyl chloride** is a reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the substitution of the chloride leaving group. This reactivity allows for the facile formation of a variety of functional groups, including esters, amides, and ketones. The presence of the terminal alkene also provides a site for further functionalization through addition reactions.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2,2-dimethylpent-4-enoyl chloride** is not readily available in the searched literature, a general procedure for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride is provided below. This can be adapted for the specific synthesis of the target compound.

General Synthesis of an Acyl Chloride from a Carboxylic Acid

Materials:

- Carboxylic acid (1 equivalent)
- Thionyl chloride (2 equivalents)
- Anhydrous solvent (e.g., dichloromethane or toluene)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.
- Slowly add thionyl chloride to the solution at room temperature with stirring.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or gas evolution.
- After completion, allow the mixture to cool to room temperature.
- Carefully remove the excess thionyl chloride and solvent under reduced pressure.
- The resulting crude acyl chloride can be purified by distillation under reduced pressure.

Note: This is a general protocol and reaction conditions such as temperature, reaction time, and purification method may need to be optimized for the specific synthesis of **2,2-dimethylpent-4-enoyl chloride**.

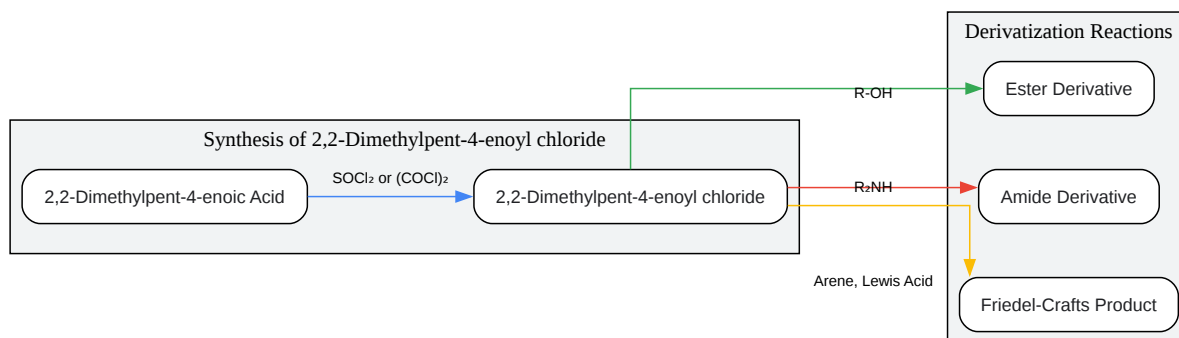
Potential Applications in Drug Development

While specific applications of **2,2-dimethylpent-4-enoyl chloride** in drug development are not extensively documented in the available literature, its structural motifs suggest potential utility.

The dimethyl substitution can introduce steric hindrance, potentially influencing metabolic stability and receptor binding. The terminal alkene offers a handle for further chemical modifications, allowing for the synthesis of a diverse range of molecular scaffolds for biological screening. For instance, it can be used to introduce the 2,2-dimethylpent-4-enoyl moiety into molecules of interest to probe structure-activity relationships.

Logical Workflow: Synthesis and Derivatization

The following diagram illustrates a logical workflow for the synthesis of **2,2-dimethylpent-4-enoyl chloride** and its subsequent derivatization, which is a common pathway in medicinal chemistry and materials science.



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Caption: Synthetic pathway of **2,2-dimethylpent-4-enoyl chloride** and its key reactions.

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